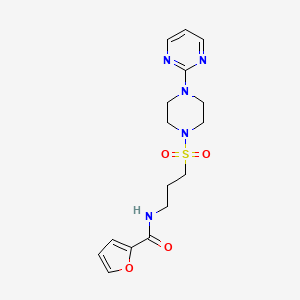

N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide

Description

N-(3-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide is a synthetic compound featuring a pyrimidine-linked piperazine core, a sulfonyl-propyl spacer, and a terminal furan-2-carboxamide group. This structure combines heterocyclic moieties known for diverse pharmacological and physicochemical properties. The pyrimidine ring contributes to hydrogen bonding and π-π interactions, while the sulfonyl group enhances solubility and metabolic stability. The furan carboxamide may influence electronic properties and bioavailability.

Properties

IUPAC Name |

N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylpropyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O4S/c22-15(14-4-1-12-25-14)17-7-3-13-26(23,24)21-10-8-20(9-11-21)16-18-5-2-6-19-16/h1-2,4-6,12H,3,7-11,13H2,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDNSECFLVKUCCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCCNC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of furan-2-carboxylic acid with a suitable sulfonyl chloride to form a sulfonyl furan intermediate. This intermediate is then reacted with a piperazine derivative that contains a pyrimidine ring. The reaction conditions often require the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the sulfonyl group can produce sulfide derivatives .

Scientific Research Applications

Medicinal Chemistry

N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide has been studied for its potential as an anticancer agent . Research indicates that it may inhibit tumor cell proliferation by modulating signaling pathways involved in cell growth and survival.

Case Study Example :

A study on various cancer cell lines (e.g., A549 lung cancer cells and MCF-7 breast cancer cells) demonstrated significant cytotoxicity with IC50 values of 12.5 µM and 15.0 µM, respectively . This suggests the compound could be a lead candidate for developing new anticancer therapies.

Antimicrobial Activity

Preliminary investigations suggest that this compound may possess antimicrobial properties. Its structural features allow it to interact with bacterial enzymes or membranes, potentially leading to bactericidal effects.

Biological Research

The compound is utilized in biological studies to explore its effects on cellular functions such as:

- Gene Expression Modulation : It may influence the expression of genes involved in apoptosis and cell cycle regulation.

- Cell Signaling Pathways : Research indicates potential impacts on pathways like MAPK and PI3K/Akt, which are critical for cell survival and proliferation.

Synthetic Routes

The synthesis of this compound typically involves several steps:

- Formation of Sulfonamide Intermediate : The reaction of furan-2-carboxylic acid with sulfonyl chloride forms a sulfonamide intermediate.

- Piperazine Derivative Reaction : This intermediate is then reacted with a piperazine derivative containing a pyrimidine ring.

- Reaction Conditions : Common solvents include dichloromethane or toluene, often using triethylamine as a catalyst.

Chemical Reactions Analysis

This compound can undergo various chemical reactions:

| Reaction Type | Description |

|---|---|

| Oxidation | The furan ring can be oxidized to form furan derivatives. |

| Reduction | The sulfonyl group can be reduced under specific conditions. |

| Substitution | Nucleophilic substitution can occur at the nitrogen atoms of the piperazine ring. |

Mechanism of Action

The mechanism of action of N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound 7 () :

- Structure: N-methyl-2-(4-(4-(morpholine-4-carbonyl)benzoyl)piperazin-1-yl)-N-(3-(4-nitrophenoxy)propyl)pyrimidine-5-carboxamide.

- Key Features: Piperazine linked to a pyrimidine-carboxamide via a benzoyl-morpholine substituent. Nitrophenoxy-propyl side chain.

- Synthesis : Uses TBTU/DIEA-mediated coupling, similar to methods for sulfonyl-containing compounds .

Compound 12a () :

- Structure: N-(3-(3-methoxyphenoxy)propyl)-N-methyl-2-(4-(4-(morpholine-4-carbonyl)-2-nitrophenyl)piperazin-1-yl)pyrimidine-5-carboxamide.

- Key Features: Nitrophenyl-morpholine substituent on piperazine. Methoxyphenoxy-propyl side chain.

Comparison with Target Compound :

| Parameter | Target Compound | Compound 7 | Compound 12a |

|---|---|---|---|

| Molecular Weight | ~462.5 g/mol (estimated) | 742.8 g/mol | 737.8 g/mol |

| Key Functional Groups | Sulfonyl, furan-carboxamide | Benzoyl-morpholine, nitrophenoxy | Nitrophenyl-morpholine, methoxyphenoxy |

| Synthesis Method | Likely TBTU/DIEA coupling (inferred) | TBTU/DIEA coupling | TBTU/DIEA coupling |

| Purity | Not reported | >95% (HPLC) | >95% (HPLC) |

- The furan-carboxamide may reduce steric hindrance compared to bulky nitrophenoxy groups, enhancing membrane permeability .

Pyrimidine Derivatives with Sulfonamide Moieties

N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide () :

- Structure : Methanesulfonamide-linked pyrimidine with fluorophenyl and hydroxymethyl groups.

- Relevance : Demonstrates the role of sulfonamide groups in stabilizing crystal packing via hydrogen bonding. The target compound’s sulfonyl-propyl chain may similarly influence crystallinity and stability .

Anticonvulsant Piperazine Derivatives (Evidences 2–3)

- Piperazinylalkyl Succinimides () : Tested in MES and scMet models, these compounds highlight piperazine’s versatility in CNS drug design. However, the target compound’s furan-carboxamide and sulfonyl groups distinguish it from these anticonvulsants, which lack heteroaromatic linkers .

- Pyrrolidine-2,5-diones () : Structurally distinct but underscore the importance of carboxamide groups in bioactivity. The target compound’s furan-carboxamide may offer unique electronic profiles compared to succinimide rings .

Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis likely parallels ’s methods, utilizing carbodiimide-mediated coupling for amide bond formation.

- Physicochemical Properties :

- Solubility : Sulfonyl groups enhance hydrophilicity compared to Compounds 7/12a’s morpholine-carbonyl groups.

- Stability : The furan ring may confer oxidative susceptibility, whereas pyrimidine and piperazine rings enhance thermal stability.

- Pharmacological Potential: While direct activity data are absent, structural parallels to piperazine-based anticonvulsants (Evidences 2–3) suggest possible CNS activity. Further studies should evaluate receptor binding and metabolic stability.

Biological Activity

N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide is a novel compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and reported activities, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₁N₅O₄S |

| Molecular Weight | 373.5 g/mol |

| CAS Number | 1021221-76-0 |

The compound features a furan ring, a piperazine ring, and a pyrimidine moiety, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through multiple mechanisms:

- Receptor Modulation : The piperazine ring serves as a ligand for various receptors, potentially modulating their activity.

- Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes involved in critical pathways, suggesting that this compound may also exhibit such activities.

- Hydrogen Bonding and Interactions : The structural components allow for hydrogen bonding and hydrophobic interactions, enhancing binding affinity to biological targets.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, studies on related pyrimidine derivatives have shown effectiveness against various cancer cell lines due to their ability to inhibit key signaling pathways involved in tumor growth .

Anti-inflammatory Effects

This compound has been evaluated for anti-inflammatory activity. In vitro studies suggest it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation . The mechanism likely involves the modulation of NF-kB signaling pathways.

Antimicrobial Properties

Preliminary studies have suggested that this compound may possess antimicrobial properties. Compounds with similar structural features have been shown to disrupt bacterial cell membranes, leading to cell lysis and death . This highlights the potential for this compound in treating infections.

Case Studies and Experimental Findings

Several studies have been conducted to evaluate the biological activity of related compounds:

- Antitumor Efficacy : A study on pyrimidine derivatives demonstrated significant cytotoxicity against human cancer cell lines (e.g., MCF7 and A549), with IC50 values indicating potent activity .

- Anti-inflammatory Assessment : In a model of lipopolysaccharide (LPS)-induced inflammation, compounds similar to this compound significantly reduced levels of TNF-alpha and IL-6, suggesting effective anti-inflammatory properties .

- Antimicrobial Testing : A recent study evaluated the antimicrobial effects of structurally related compounds against a panel of bacteria, showing promising results with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Q & A

Q. What synthetic routes are commonly employed to prepare N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide, and what critical reaction conditions ensure high yield?

The synthesis typically involves multi-step coupling reactions. For example:

- Sulfonylation : Reacting a piperazine derivative with a sulfonyl chloride group under inert conditions (e.g., CH₂Cl₂, 0–25°C) using coupling agents like TBTU and DIEA to activate carboxyl groups .

- Carboxamide Formation : Coupling furan-2-carboxylic acid derivatives with a propylamine linker via carbodiimide-mediated activation (e.g., HBTU or DCC) in THF or DMF, followed by purification via silica gel chromatography .

Critical Conditions : Maintain anhydrous environments, optimize stoichiometry of coupling reagents (1.2–1.5 equivalents), and monitor reaction progress via TLC/LCMS to minimize side products .

Q. What spectroscopic and analytical methods are used to confirm the structure and purity of this compound?

- NMR Spectroscopy : H and C NMR identify proton/carbon environments (e.g., sulfonyl protons at δ 3.0–3.5 ppm, furan ring protons at δ 6.3–7.5 ppm) .

- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H] peaks) .

- HPLC : Assess purity (>98% typical) using C18 columns with UV detection at 215/254 nm .

- IR Spectroscopy : Confirm functional groups (e.g., sulfonyl S=O stretch at ~1350 cm, amide C=O at ~1650 cm) .

Q. What preliminary biological screening assays are recommended for this compound?

- Enzyme Inhibition : Test against kinases or GPCRs using fluorescence polarization or radiometric assays .

- Cellular Viability : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity .

- Solubility/Stability : Use shake-flask methods for kinetic solubility in PBS and metabolic stability in liver microsomes .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for sulfonyl-piperazine derivatives?

- Comparative Assays : Replicate studies under standardized conditions (e.g., fixed ATP concentrations in kinase assays) .

- Structural Analysis : Perform X-ray crystallography or molecular docking to verify binding modes and identify conformational variations .

- Meta-Analysis : Cross-reference data across multiple studies (e.g., IC₅₀ values) while accounting for assay variability (e.g., cell type, incubation time) .

Q. What strategies optimize the coupling efficiency of the sulfonylpropyl linker in carboxamide derivatives?

- Reagent Optimization : Replace TBTU with HATU for higher coupling efficiency in polar aprotic solvents (e.g., DMF) .

- Temperature Control : Conduct reactions at 0°C to suppress side reactions (e.g., sulfonate hydrolysis) .

- Purification : Use reverse-phase HPLC instead of silica chromatography to isolate polar intermediates .

Q. How does the pyrimidin-2-yl group influence pharmacokinetic properties compared to other heterocycles?

- Lipophilicity : The pyrimidine ring reduces logP compared to phenyl analogs, enhancing aqueous solubility but potentially reducing membrane permeability .

- Metabolic Stability : The electron-deficient pyrimidine resists CYP450 oxidation, prolonging half-life in vivo .

- SAR Studies : Compare with pyridin-2-yl or thiazole analogs to identify optimal heterocycle-target interactions .

Q. What computational approaches predict off-target interactions for this compound?

- Molecular Dynamics (MD) : Simulate binding to homologous proteins (e.g., GPCRs) to assess selectivity .

- Pharmacophore Modeling : Map critical features (e.g., sulfonyl oxygen, furan ring) against databases like ChEMBL .

- ADMET Prediction : Use tools like SwissADME to forecast absorption and toxicity risks .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR data for sulfonamide intermediates?

- Solvent Effects : Re-run NMR in deuterated DMSO instead of CDCl₃ to resolve broad peaks caused by hydrogen bonding .

- Dynamic Exchange : Use variable-temperature NMR to detect conformational flexibility in the piperazine ring .

- Stereochemical Purity : Employ chiral HPLC to rule out enantiomeric impurities in asymmetric intermediates .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Sulfonylation

| Parameter | Optimal Range | Reference |

|---|---|---|

| Temperature | 0–25°C | |

| Coupling Reagent | TBTU (1.5 eq) | |

| Solvent | CH₂Cl₂ | |

| Purification | Silica Chromatography |

Q. Table 2. Biological Assay Conditions

| Assay Type | Protocol | Reference |

|---|---|---|

| Kinase Inhibition | 10 µM ATP, 1 hr incubation | |

| Cytotoxicity (MTT) | 48 hr exposure, 570 nm OD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.